Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

Catalog No.
S3199862
CAS No.
2305253-30-7
M.F
C14H26ClNO3
M. Wt
291.82
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1...

CAS Number

2305253-30-7

Product Name

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

IUPAC Name

tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

Molecular Formula

C14H26ClNO3

Molecular Weight

291.82

InChI

InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H

InChI Key

CXSQDJLEIOJVND-WOTSFZPSSA-N

SMILES

CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl

solubility

not available

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring, a piperidine moiety, and a tert-butyl group. Its molecular formula is C14H26ClNO3C_{14}H_{26}ClNO_3 with a molecular weight of approximately 291.82 g/mol . This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound may be reduced to modify the piperidine or cyclobutane rings.
  • Substitution: The tert-butyl or piperidine groups can participate in substitution reactions to introduce various functional groups .

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride for reduction. The outcomes depend on the specific conditions applied during the reactions .

This compound exhibits significant biological activity, particularly as a selective and competitive antagonist of M1, M2, and M4 muscarinic receptors. Its binding affinity is notably higher for the M2 receptor compared to M1 and M4 . Research indicates potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter systems .

The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride typically involves multi-step organic reactions:

  • Preparation of Cyclobutane Ring: Starting with cyclobutanone.
  • Introduction of Piperidine: Incorporating the piperidine moiety into the structure.
  • Formation of Tert-butyl Group: Adding the tert-butyl group.
  • Hydrochloride Salt Formation: Finalizing the synthesis by forming the hydrochloride salt to enhance stability and solubility .

Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are employed for characterization .

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride has diverse applications:

  • Research: Used as a building block in synthesizing more complex molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic properties in treating neurological conditions.
  • Material Science: Explored for developing new materials with unique properties, including polymers and catalysts .

The interactions of this compound with biological targets involve binding to specific receptors and enzymes that modulate various physiological processes. This mechanism underscores its role as a potential therapeutic agent in neurological research . Further studies are essential to elucidate its full pharmacological profile and safety in clinical settings.

Several compounds share structural similarities with tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylatePyridine ringContains trifluoromethyl group
Tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylatePiperidine ringFeatures a pyrazole substituent
Tert-butyl 3-[2-(1H-pyrazol-4-yl)ethynyl]azetidine-1-carboxylateAzetidine ringIncorporates an ethynyl group
Tert-butyl 4-(trifluoromethyl)phenolPhenolic structureContains trifluoromethyl group

These compounds differ in their functional groups and biological activities, highlighting the uniqueness of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride as a selective muscarinic receptor antagonist with potential applications in treating neurological disorders

Dates

Last modified: 04-14-2024

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